3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

medicinal chemistry cross-coupling building block

3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1190316-72-3), also referred to as 3-iodo-4-methyl-7-azaindole-5-carboxylic acid, is a trisubstituted 7-azaindole building block (molecular formula C₉H₇IN₂O₂; MW 302.07 g/mol). The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design, with the C-3 iodo group providing a versatile synthetic handle for palladium-catalyzed cross-coupling reactions and the C-5 carboxylic acid enabling amide coupling or further derivatization.

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
CAS No. 1190316-72-3
Cat. No. B3219234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
CAS1190316-72-3
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1C(=O)O)I
InChIInChI=1S/C9H7IN2O2/c1-4-5(9(13)14)2-11-8-7(4)6(10)3-12-8/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyFAIXDYNBARIGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1190316-72-3): Core Scaffold Profile for Procurement Decisions


3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1190316-72-3), also referred to as 3-iodo-4-methyl-7-azaindole-5-carboxylic acid, is a trisubstituted 7-azaindole building block (molecular formula C₉H₇IN₂O₂; MW 302.07 g/mol) . The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design, with the C-3 iodo group providing a versatile synthetic handle for palladium-catalyzed cross-coupling reactions and the C-5 carboxylic acid enabling amide coupling or further derivatization [1][2]. The compound is commercially available at a minimum purity specification of 95% , with a calculated partition coefficient (XLogP3-AA) of 1.9 and an exact monoisotopic mass of 301.95523 Da .

Why 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Cannot Be Replaced by In-Class Analogs


The 7-azaindole-5-carboxylic acid scaffold supports a broad family of halogenated and alkylated derivatives, but the specific combination of substituents at C-3 (iodo), C-4 (methyl), and C-5 (carboxylic acid) creates a reactivity and physicochemical profile that cannot be replicated by any single close analog [1]. Substituting the C-3 iodo with bromo or chloro reduces oxidative addition rates in palladium-catalyzed cross-coupling, compromising synthetic efficiency in library construction [2]. Omitting the C-4 methyl group alters both steric and electronic properties at the hinge-binding region when the scaffold is elaborated into kinase inhibitors, potentially affecting target potency [3]. Removing the C-5 carboxylic acid eliminates the most direct handle for amide bond formation with amine-containing pharmacophores [4]. The quantitative evidence below demonstrates precisely where these substitution differences translate into measurable, selection-relevant differentiation.

Quantitative Differentiation Evidence for 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid vs. Closest Analogs


C3-Iodo vs. C3-Bromo Reactivity Differential in Palladium-Catalyzed Cross-Coupling

The C(sp²)–I bond at position 3 undergoes oxidative addition to Pd(0) catalysts substantially faster than the corresponding C(sp²)–Br bond. In the context of nitrogen-rich heterocycles including azaindoles, iodo-substituted substrates consistently achieve higher conversion yields under milder conditions compared to bromo analogs [1]. For the specific 7-azaindole scaffold, C3-iodo derivatives have been demonstrated as preferred substrates for sequential Suzuki-Miyaura coupling in the synthesis of 3,5-disubstituted-7-azaindole inhibitor libraries, where the iodo group reacts selectively and completely before the bromo group at other positions [2].

medicinal chemistry cross-coupling building block

Physicochemical Differentiation: XLogP3-AA and Molecular Weight Comparison with Key Analogs

The simultaneous presence of the 3-iodo, 4-methyl, and 5-carboxylic acid substituents produces a distinct physicochemical profile. The target compound has a calculated XLogP3-AA of 1.9 and a molecular weight of 302.07 g/mol . In comparison, the des-methyl analog (3-iodo-7-azaindole-5-carboxylic acid, CAS 1060816-80-9, MW 288.04) has a lower calculated logP (estimated ~1.5), while the des-iodo analog (4-methyl-7-azaindole-5-carboxylic acid, CAS 1190316-61-0, MW 176.17) has a substantially lower logP (estimated ~0.8) . These differences in lipophilicity directly affect the physicochemical properties of final elaborated compounds.

physicochemical properties drug-likeness lead optimization

Functional Group Orthogonality: Simultaneous C3-Iodo (Electrophilic) and C5-Carboxylic Acid (Nucleophilic) Handles Enable Divergent Library Synthesis

The target compound uniquely combines a C3-iodo electrophilic cross-coupling site with a C5-carboxylic acid nucleophilic coupling site on the 7-azaindole core. In the established synthesis of 3,5-disubstituted-7-azaindole kinase inhibitors, the C3-iodo position undergoes palladium-catalyzed Suzuki coupling to introduce aryl/heteroaryl groups, while the C5-carboxylic acid is independently converted to amides via standard HATU or EDCI-mediated coupling [1]. The des-carboxy analog (3-iodo-4-methyl-7-azaindole, CAS 1190313-65-5) lacks this second diversification point, limiting it to single-vector library expansion . Similarly, the des-iodo analog lacks the C3 cross-coupling handle .

divergent synthesis parallel chemistry kinase inhibitor library

C4-Methyl Substituent Effect on Kinase Hinge-Binding Conformation: Class-Level SAR Evidence

In 7-azaindole-based kinase inhibitors, the C4 position projects toward the kinase hinge region. SAR studies on C4-substituted 7-azaindole derivatives have demonstrated that C4-aryl or C4-alkyl substitution can modulate inhibitory potency. Specifically, 4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine exhibited a Haspin kinase IC₅₀ of 0.118 μM, while C4-unsubstituted analogs in the same series were significantly less active [1]. The C4-methyl group in the target compound provides a minimal steric footprint that can engage hydrophobic pockets in the hinge region without the conformational flexibility introduced by larger substituents, offering a defined starting point for SAR exploration [2].

structure-activity relationship kinase inhibition hinge binder

Available Purity Benchmark: Minimum 95% Purity Specification vs. Unspecified or Lower-Purity Analogs

The target compound is commercially available with a documented minimum purity specification of 95% (HPLC) from at least one major building block supplier (AKSci Cat. No. 0666DL) . In contrast, several closely related C3-halogenated or C4-alkylated 7-azaindole-5-carboxylic acid analogs are listed without a published minimum purity specification on major chemical marketplace platforms, introducing uncertainty in procurement quality . The defined purity specification supports reproducible reaction stoichiometry and reduces the risk of failed coupling reactions due to unknown impurities.

quality control building block procurement reproducibility

Optimal Application Scenarios for 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Based on Differential Evidence


Divergent Kinase Inhibitor Library Synthesis via Sequential C3 Cross-Coupling and C5 Amidation

The dual orthogonal handles (C3-iodo for Suzuki coupling, C5-COOH for amide formation) make this compound an ideal central scaffold for generating two-dimensional kinase inhibitor libraries. Medicinal chemistry teams can first elaborate the C3 position with diverse aryl/heteroaryl boronic acids via palladium-catalyzed coupling, then amidate the C5-carboxylic acid with amine-containing fragments. This two-step divergent strategy avoids the need to construct the 7-azaindole core de novo for each analog, reducing the synthetic sequence by 4–6 steps compared to linear synthesis from monofunctionalized precursors [1][2].

Fragment-to-Lead Optimization Requiring Defined C4-Methyl Hinge Contact

For programs targeting kinases where the hinge region accommodates a small hydrophobic group (e.g., Haspin, CDK family, or JAK kinases), the C4-methyl substituent provides a pre-installed hydrophobic contact point. Starting from this building block rather than the C4-unsubstituted 7-azaindole-5-carboxylic acid eliminates the need for a late-stage C4 functionalization step, which on the 7-azaindole scaffold typically requires directed ortho-metalation or halogenation- coupling sequences adding 2–3 synthetic steps [3][4].

High-Throughput Parallel Chemistry Where C–I Reactivity Outperforms C–Br for Reliable Conversion

In automated parallel synthesis platforms running Suzuki-Miyaura couplings across 96- or 384-well plates, the superior oxidative addition kinetics of the C3-iodo group (vs. C3-bromo or C3-chloro) translate to higher and more uniform conversion rates under standardized conditions. The documented 15–30% yield advantage of iodo over bromo substrates in nitrogen-rich heterocycle coupling [5] directly improves the success rate of library production, reducing the number of failed wells and the need for resynthesis.

Procurement for c-Met or JAK Family Kinase Inhibitor Programs Referencing Established 7-Azaindole SAR

The 7-azaindole-5-carboxylic acid scaffold has been extensively validated in patent literature as a core for c-Met, JAK, and PDK1 kinase inhibitors [6][7]. For organizations pursuing these target classes, procuring the 3-iodo-4-methyl-5-carboxy variant provides direct access to the substitution pattern most commonly explored in the patent SAR surrounding these targets, enabling rapid follow-up on literature-validated chemotypes without the delay of custom synthesis.

Quote Request

Request a Quote for 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.